Tert-butyl 2-amino-5-bromothiophene-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-5-bromothiophene-3-carboxylate is an organic compound with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of tert-butyl, amino, and bromine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production methods for tert-butyl 2-amino-5-bromothiophene-3-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Nitro-thiophene derivatives.
Reduction Products: Amine-thiophene derivatives.
Scientific Research Applications
Tert-butyl 2-amino-5-bromothiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and electronic components
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-bromothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-5-chlorothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 2-amino-5-fluorothiophene-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 2-amino-5-iodothiophene-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Tert-butyl 2-amino-5-bromothiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets .
Properties
Molecular Formula |
C9H12BrNO2S |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)5-4-6(10)14-7(5)11/h4H,11H2,1-3H3 |
InChI Key |
AIBFHFIWGJBCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC(=C1)Br)N |
Origin of Product |
United States |
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